![molecular formula C16H13N B14340574 4-[2-(4-Methylphenyl)ethenyl]benzonitrile CAS No. 101205-76-9](/img/structure/B14340574.png)
4-[2-(4-Methylphenyl)ethenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, featuring a 4-methylphenyl group attached to the ethenyl chain. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile typically involves the reaction of 4-methylbenzaldehyde with benzonitrile in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4-[2-(4-Methylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-[2-(4-Methylphenyl)ethenyl]benzoic acid or 4-[2-(4-Methylphenyl)ethenyl]benzophenone.
Reduction: Formation of 4-[2-(4-Methylphenyl)ethenyl]benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
4-[2-(4-Methylphenyl)ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler analog without the 4-methylphenyl group.
4-Methylbenzonitrile: Contains a methyl group on the benzene ring but lacks the ethenyl chain.
4-Vinylbenzonitrile: Features a vinyl group instead of the ethenyl chain.
Uniqueness
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is unique due to the presence of both the 4-methylphenyl and ethenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
101205-76-9 |
|---|---|
分子式 |
C16H13N |
分子量 |
219.28 g/mol |
IUPAC名 |
4-[2-(4-methylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3 |
InChIキー |
XDRQSWIHRYSNDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


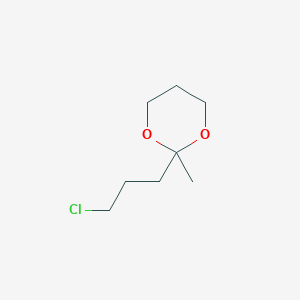
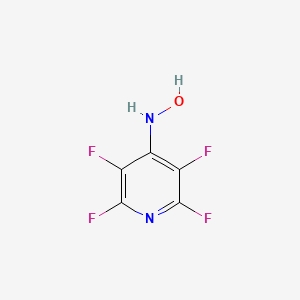
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
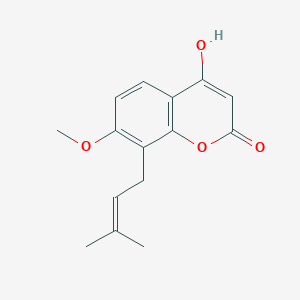
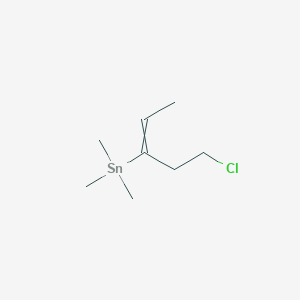
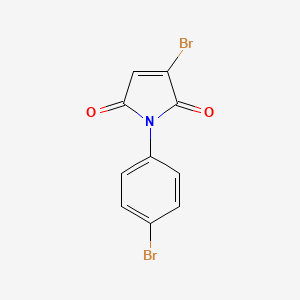
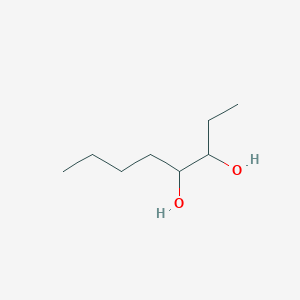
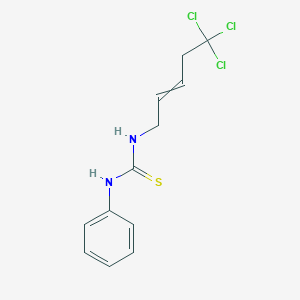
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
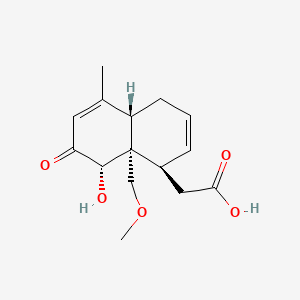
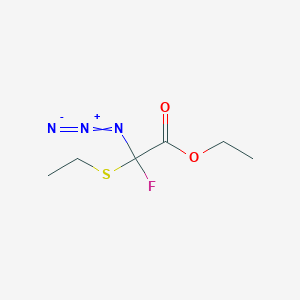
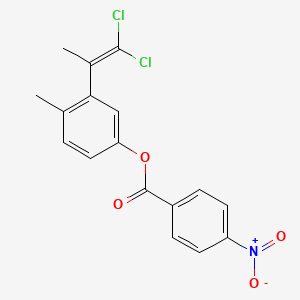
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
